Dihydrochlamydocin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Dihydrochlamydocin is synthesized through a series of peptide coupling reactions. The synthesis involves the cyclization of linear peptides, which are typically prepared using solid-phase peptide synthesis (SPPS) techniques . The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA, in solvents such as DMF or DCM .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity, followed by rigorous purification steps such as HPLC.

化学反応の分析

Types of Reactions

Dihydrochlamydocin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can target carbonyl groups within the compound.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like PCC or DMP in solvents such as dichloromethane.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols .

科学的研究の応用

Dihydrochlamydocin has a wide range of applications in scientific research:

作用機序

Dihydrochlamydocin exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it prevents the deacetylation of histone proteins, leading to an open chromatin structure and increased gene expression . This mechanism is crucial for its cytostatic activity, as it can induce cell cycle arrest and apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Chlamydocin: The parent compound of dihydrochlamydocin, also an HDAC inhibitor.

Trichostatin A: Another well-known HDAC inhibitor with a similar mechanism of action.

Vorinostat: A clinically approved HDAC inhibitor used in cancer therapy.

Uniqueness

This compound is unique due to its specific cyclic tetrapeptide structure, which confers high potency and selectivity towards HDACs . Its strong cytostatic activity and potential therapeutic applications make it a valuable compound in both research and clinical settings .

生物活性

Dihydrochlamydocin (DHC) is a cyclic peptide known primarily for its role as a histone deacetylase (HDAC) inhibitor. This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly in cancer treatment. This article reviews the biological activity of DHC, focusing on its mechanisms, effects on different cell types, and potential therapeutic applications.

This compound is characterized by its unique cyclic structure which contributes to its biological activity. The compound's conformation includes multiple γ-turns that stabilize its structure, enhancing its interaction with HDAC enzymes. The inhibition of HDACs leads to an accumulation of acetylated histones, which can alter gene expression patterns associated with cell cycle regulation and apoptosis .

Biological Activities

1. Antitumor Effects

DHC has shown promising antitumor properties in various studies:

- Cytostatic Activity : DHC exhibits strong cytostatic effects against mastocytoma cells, indicating its potential as an anticancer agent . In vitro studies have demonstrated that DHC can inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Mechanism of Action : The compound's ability to inhibit HDACs results in increased acetylation of histones and non-histone proteins, which can lead to the reactivation of tumor suppressor genes and inhibition of oncogenes. For instance, it has been observed that DHC enhances the expression of p21WAF1/CIP1, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle regulation .

2. Effects on Immune Cells

Research indicates that DHC may also influence immune responses:

- Mast Cell Activity : In studies involving mastocytoma cells, DHC demonstrated significant effects on cell viability and cytokine production, suggesting a role in modulating immune responses .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of DHC in various experimental models:

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent, particularly in oncology. Its mechanism as an HDAC inhibitor aligns with emerging strategies in cancer treatment that focus on epigenetic modulation. By affecting histone acetylation and influencing gene expression, DHC may offer new avenues for therapeutic intervention in malignancies where traditional treatments are less effective.

特性

IUPAC Name |

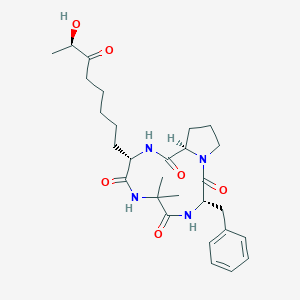

(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDMJAFJDQSE-RYFAJOAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017904 | |

| Record name | Dihydrochlamydocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-64-8 | |

| Record name | Dihydrochlamydocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the conformation of Dihydrochlamydocin?

A1: this compound is a cyclic tetrapeptide with all four peptide units adopting a trans conformation, a unique feature observed for the first time in this molecule. [] This conformation is stabilized by two intramolecular 3 → 1 hydrogen bonds, forming seven-membered turns within the peptide structure. [] These structural characteristics are crucial for understanding its biological activity and interactions with target molecules.

Q2: How similar are the solution and solid-state structures of this compound?

A2: Studies using Nuclear Magnetic Resonance (NMR) have shown that the solution structure of [Ala4]-desdimethylchlamydocin, a close analog of this compound, is remarkably similar to the crystal structure of this compound. [] This similarity is evidenced by the close agreement between interproton distances determined from NMR parameters and those observed in the crystal structure. [] This finding suggests that the conformation of this compound observed in the solid state is likely maintained in solution, which is crucial for its biological activity.

Q3: Has this compound been successfully synthesized in the laboratory?

A3: Yes, stereoselective total synthesis methods have been developed for both this compound and its parent compound, Chlamydocin. [, , ] These synthetic approaches provide access to significant quantities of the compound for further biological evaluation and structure-activity relationship studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。